molecular formula C10H11IO B6147507 1-(3-iodophenyl)-2-methylpropan-1-one CAS No. 1595863-51-6

1-(3-iodophenyl)-2-methylpropan-1-one

Cat. No.: B6147507
CAS No.: 1595863-51-6
M. Wt: 274.1
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Description

1-(3-Iodophenyl)-2-methylpropan-1-one is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Iodophenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the iodination of 3-phenylpropan-1-one using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring the selective introduction of the iodine atom at the desired position on the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.

Common Reagents and Conditions:

    Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed:

    Substitution: Products include various substituted phenylpropanones.

    Oxidation: Major products are carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives are formed.

Scientific Research Applications

1-(3-Iodophenyl)-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.

    Industry: It serves as a precursor for the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-iodophenyl)-2-methylpropan-1-one exerts its effects involves its reactivity towards nucleophiles and electrophiles. The iodine atom and carbonyl group play crucial roles in its chemical behavior, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

  • 3-Iodophenylpropan-1-one
  • 2-Iodophenylpropan-1-one
  • 4-Iodophenylpropan-1-one

Comparison: 1-(3-Iodophenyl)-2-methylpropan-1-one is unique due to the specific position of the iodine atom and the presence of the methyl group on the propanone structure. This configuration imparts distinct reactivity and properties compared to its analogs, making it valuable for specific synthetic and research applications.

Properties

CAS No.

1595863-51-6

Molecular Formula

C10H11IO

Molecular Weight

274.1

Purity

95

Origin of Product

United States

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